molecular formula C13H19N3O2 B13334371 Tert-butyl 2-(aminomethyl)-5,7-dihydropyrrolo[3,4-B]pyridine-6-carboxylate

Tert-butyl 2-(aminomethyl)-5,7-dihydropyrrolo[3,4-B]pyridine-6-carboxylate

Cat. No.: B13334371
M. Wt: 249.31 g/mol
InChI Key: IYPGGXIVYRXXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(aminomethyl)-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core modified with a tert-butyl carboxylate group at position 6 and an aminomethyl (-CH2NH2) substituent at position 2. This structure places it within a broader class of dihydropyrrolo derivatives, which are recognized for their pharmaceutical relevance. Analogous compounds, such as dihydropyrrolo[3,4-b]indoles, have demonstrated applications as mGluR1 antagonists, cannabinoid receptor agonists, and renin inhibitors .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-9-4-5-10(6-14)15-11(9)8-16/h4-5H,6-8,14H2,1-3H3

InChI Key

IYPGGXIVYRXXQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(aminomethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminomethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(aminomethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It serves as a model compound for understanding the behavior of similar heterocyclic structures in biological systems .

Medicine

In medicinal chemistry, tert-Butyl 2-(aminomethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Positional Effects: Substituents at position 3 (e.g., cyano, formyl) are electron-withdrawing, increasing electrophilicity for nucleophilic additions . In contrast, the aminomethyl group at position 2 in the target compound provides a primary amine for conjugation (e.g., amide bond formation) .
  • Molecular Weight: The target compound’s molecular weight is estimated to be ~249.30 (C13H19N3O2), higher than the 2-amino analog due to the additional CH2 group in the aminomethyl substituent.

Structural Analogs: Pyrrolo[3,4-b]indoles vs. Pyrrolo[3,4-b]pyridines

Pyrrolo[3,4-b]indoles (e.g., 1,4-dihydropyrrolo[3,4-b]indol-3-one) share the fused bicyclic core but replace pyridine with indole. These compounds exhibit notable bioactivity, including roles as renin inhibitors and osteoporosis therapeutics .

Complex Derivatives: Spiro and Fused-Ring Systems

Spiro compounds like tert-butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate () feature additional fused rings, enhancing structural complexity. Such systems are synthesized via multi-step catalytic processes (e.g., Pd(OAc)2/X-Phos) and may offer improved pharmacokinetic profiles but higher synthetic costs .

Pharmaceutical Relevance

  • The dihydropyrrolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry. The target compound’s aminomethyl group may enhance interactions with biological targets (e.g., enzymes, receptors) compared to halogenated or carbonyl-containing analogs .

Biological Activity

Tert-butyl 2-(aminomethyl)-5,7-dihydropyrrolo[3,4-B]pyridine-6-carboxylate is a compound belonging to the class of pyrrolo-pyridine derivatives. Its unique structure provides a basis for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula: C12H17N3O2
  • Molecular Weight: 235.28 g/mol
  • IUPAC Name: tert-butyl 2-amino-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
  • CAS Number: 1174020-37-1

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing several pharmacological properties:

  • Anti-inflammatory Activity
    • Research indicates that derivatives of pyrrolo-pyridine exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in prostaglandin E2 (PGE2) production, which is crucial in mediating inflammation .
    • A study reported IC50 values for certain pyrrolo-pyridine derivatives that were comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Properties
    • Compounds within this class have shown potential antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in microorganisms .
  • Anticancer Activity
    • Some studies have highlighted the ability of pyrrolo-pyridine derivatives to inhibit the growth of cancer cells resistant to common chemotherapeutics. This suggests a potential role in cancer therapy, particularly for tumors associated with dietary carcinogens like PhIP .

The mechanisms underlying the biological activities of this compound are still being elucidated. Key points include:

  • Inhibition of COX Enzymes: By inhibiting COX-1 and COX-2 enzymes, these compounds reduce inflammatory mediators.
  • Cell Cycle Arrest: Some derivatives have been shown to induce apoptosis in cancer cells by affecting cell cycle regulation.
  • Interaction with Protein Targets: The compound may interact with specific protein targets involved in signaling pathways related to inflammation and cancer progression.

Research Findings and Case Studies

StudyFindings
Atatreh et al. (2021)Investigated anti-inflammatory effects using COX inhibition assays; demonstrated significant COX-2 inhibition with certain derivatives showing IC50 values as low as 0.04 μmol .
High-throughput screening (2005)Identified compounds that inhibit PhIP-resistant cancer cell growth; highlights potential for treating gastrointestinal tumors .
Structure–activity relationship studiesExamined various substitutions on the pyrrolo-pyridine scaffold; identified key functional groups that enhance biological activity against inflammation and cancer .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-(aminomethyl)-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, using Pd(OAc)₂ and X-Phos as catalysts in dioxane with Cs₂CO₃ as a base under inert atmospheres (e.g., nitrogen) to facilitate Buchwald-Hartwig amination or Suzuki-Miyaura coupling steps. Post-reaction purification involves column chromatography and recrystallization .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and purity.
  • HPLC : To assess purity (>95%) and detect impurities.
  • X-ray Crystallography (if crystals are obtainable) for definitive structural confirmation .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • Use chemical fume hoods and personal protective equipment (gloves, goggles, lab coats) .
  • Avoid ignition sources (sparks, open flames) due to flammability risks .
  • Store in sealed, refrigerated containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield for introducing aminomethyl substituents?

  • Methodological Answer :

  • Catalyst Screening : Test alternative Pd catalysts (e.g., Pd(dba)₂) or ligands (SPhos) to enhance coupling efficiency.
  • Solvent Effects : Compare dioxane with toluene or THF for solubility and reaction kinetics.
  • Temperature Gradients : Optimize reflux conditions (e.g., 80–110°C) to balance reaction rate and side-product formation .

Q. How can contradictory NMR data (e.g., unexpected peaks) be resolved during structural analysis?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Assess dynamic processes (e.g., tautomerism) by acquiring spectra at 25°C and −40°C.
  • COSY/NOESY Experiments : Identify through-space correlations to clarify substituent orientations.
  • Impurity Profiling : Use LC-MS to detect trace byproducts from incomplete reactions or degradation .

Q. What computational approaches predict the compound’s biological activity?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina.
  • DFT Calculations : Analyze electronic properties (HOMO/LUMO energies) to predict reactivity in biological systems.
  • Pharmacophore Modeling : Identify key functional groups (e.g., aminomethyl) contributing to binding affinity .

Q. How does the choice of base (e.g., Cs₂CO₃ vs. K₂CO₃) impact cross-coupling efficiency?

  • Methodological Answer :

  • Basicity Screening : Test bases with varying pKa (Cs₂CO₃: ~10.0; K₂CO₃: ~10.3) to optimize deprotonation of amine intermediates.
  • Solubility Analysis : Ensure the base is sufficiently soluble in the reaction solvent (e.g., Cs₂CO₃ in dioxane vs. K₂CO₃ in DMF).
  • Kinetic Monitoring : Use in-situ IR or GC-MS to track reaction progress and side reactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :

  • Reproduce Conditions : Verify synthesis and purification protocols (e.g., solvent traces affecting melting points).
  • Inter-laboratory Calibration : Cross-validate NMR/MS instruments using certified reference standards.
  • Meta-Analysis : Review crystallographic data (CCDC entries) to resolve stereochemical ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.